

An In-depth Technical Guide to 5-trans U-44069 (U-46619)

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Compound of Interest

Compound Name: 5-trans U-44069

Cat. No.: B1682052

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of **5-trans U-44069**, more commonly known in scientific literature as 5-trans U-46619. For clarity and accuracy, this guide will primarily refer to the compound as 5-trans U-46619, while also providing extensive data on its pharmacologically prominent cis-isomer, U-46619, which is a potent Thromboxane A2 (TXA2) receptor agonist. This document is intended to serve as a vital resource for professionals engaged in cardiovascular research, pharmacology, and drug development.

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a selective agonist of the thromboxane A2 (TP) receptor.^[1] Its trans-isomer, 5-trans U-46619, is often found as a minor impurity in commercial preparations of U-46619. While less studied, 5-trans U-46619 has been shown to be about half as potent as U-46619 in inhibiting microsomal prostaglandin E2 synthase. U-46619 is widely utilized as a pharmacological tool to investigate the physiological and pathological roles of TXA2, which include platelet aggregation, vasoconstriction, and smooth muscle contraction.^[2]

Chemical Structure and Properties

The chemical identity and properties of 5-trans U-46619 and its cis-isomer U-46619 are detailed below.

Table 1: Chemical and Physical Properties

Property	5-trans U-46619	U-46619
Formal Name	9,11-dideoxy-9 α ,11 α -methanoepoxy-prosta-5E,13E-dien-1-oic acid[3]	(5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid[4]
Synonyms	5,6-trans U-46619[3]	9,11-Dideoxy-9 α ,11 α -methanoepoxy prostaglandin F2a[4]
Molecular Formula	C ₂₁ H ₃₄ O ₄ [3]	C ₂₁ H ₃₄ O ₄ [5]
Molecular Weight	350.5 g/mol [3]	350.5 Da[5]
CAS Number	330796-58-2[3]	56985-40-1[5]
Appearance	Not specified (often in solution)	Liquid[5]
Purity	≥98%[3]	>98%[5]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[3]	Soluble in methyl acetate
Storage	-20°C[3]	-20°C[5]
SMILES	CCCCC--INVALID-LINK- -/C=C/[C@H]1C2OCC(C2) [C@@H]1C/C=C/CCCC(O)=O [3]	CCCCC--INVALID-LINK-- O)CO2">C@@HO
InChI Key	LQANGKSBLPMBTJ- YTQMDITASA-N[3]	LQANGKSBLPMBTJ- BRSNVKEHSA-N[5]

Pharmacological Properties

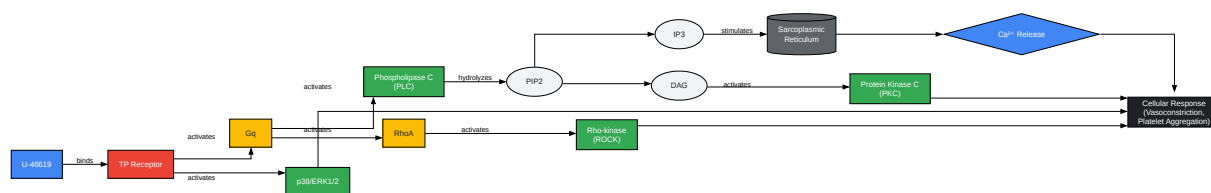
U-46619 is a potent and stable agonist of the thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] Activation of the TP receptor by U-46619 initiates a cascade of

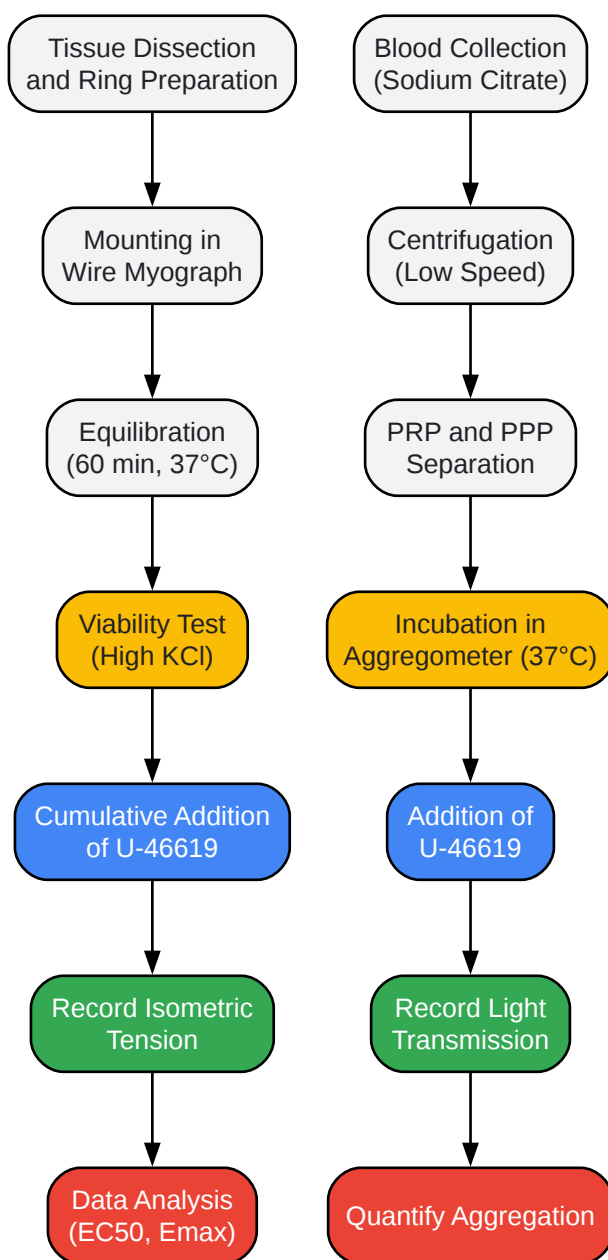
intracellular signaling events that are central to its physiological effects.

Mechanism of Action

The TP receptor is primarily coupled to Gq proteins.[5] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca^{2+}) into the cytoplasm.[6][7] The elevated intracellular Ca^{2+} concentration, along with DAG-mediated activation of protein kinase C (PKC), plays a crucial role in smooth muscle contraction and platelet activation.[7]

Furthermore, U-46619-induced signaling involves the activation of the RhoA/Rho-kinase pathway, which contributes to the Ca^{2+} sensitization of the contractile machinery in smooth muscle cells.[7][8] The activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2 has also been reported.[5][8]





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